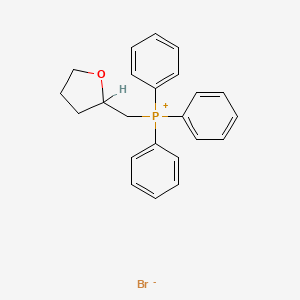
2-(3-Bromopropyl)-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)-1,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by a Friedel-Crafts alkylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the desired position on the propyl chain. The Friedel-Crafts alkylation is then carried out using 1,3-dimethylbenzene and 3-bromopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions typically occur under mild to moderate conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxypropyl)-1,3-dimethylbenzene, 2-(3-cyanopropyl)-1,3-dimethylbenzene, and 2-(3-aminopropyl)-1,3-dimethylbenzene.
Elimination Reactions: The major product is 1,3-dimethyl-2-propenylbenzene.
Oxidation Reactions: Products include 2-(3-carboxypropyl)-1,3-dimethylbenzene and other oxidized derivatives.
科学的研究の応用
2-(3-Bromopropyl)-1,3-dimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and therapeutic agents.
Material Science: It is utilized in the production of advanced materials and polymers.
Chemical Biology: The compound is used in studies involving the modification of biological molecules and the development of bioactive compounds.
作用機序
The mechanism of action of 2-(3-Bromopropyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the methyl groups on the benzene ring.
2-(3-Chloropropyl)-1,3-dimethylbenzene: Similar but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-1,4-dimethylbenzene: Similar but with methyl groups at the 1 and 4 positions.
Uniqueness
2-(3-Bromopropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the bromine atom and the methyl groups, which influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate for various substitution and elimination reactions, while the methyl groups provide steric hindrance and electronic effects that can affect reaction outcomes.
特性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
InChIキー |
RIHCFYVNOAZOIP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



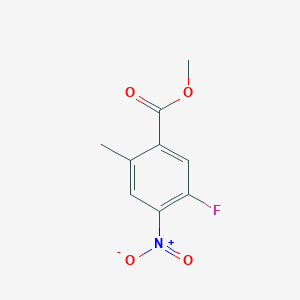

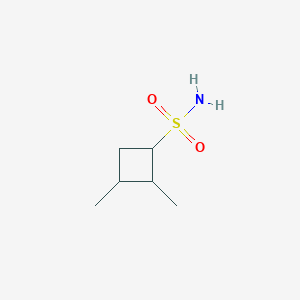

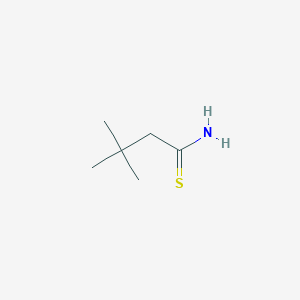

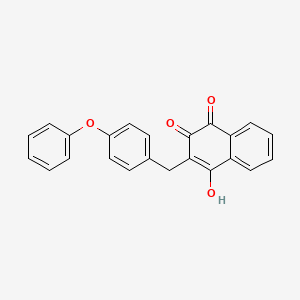
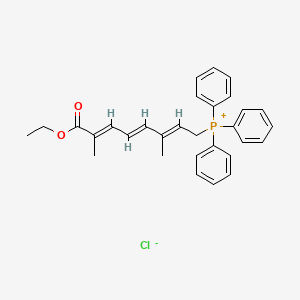

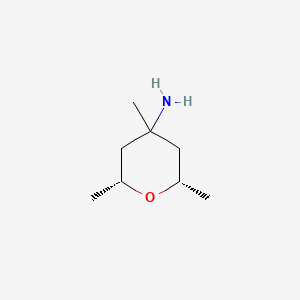
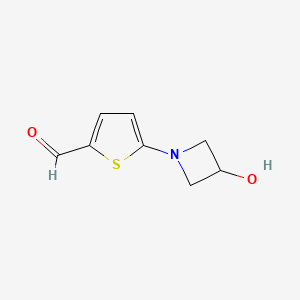
![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
